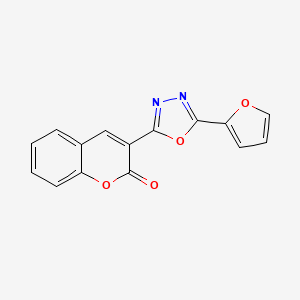

3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and a chromen-2-one system . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, oxadiazole, and chromen-2-one rings. These rings would likely be planar, contributing to the overall planarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich furan ring and the electron-deficient oxadiazole ring. These groups could participate in various chemical reactions, such as electrophilic aromatic substitution on the furan ring or nucleophilic aromatic substitution on the oxadiazole ring .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The incorporation of heterocycles like oxadiazoles, which are a class of heterocycle containing one oxygen and two nitrogen atoms, into drug molecules can enhance physical properties and biological activity. Oxadiazoles, including 1,3,4-oxadiazoles, have seen widespread application in medicinal chemistry due to their potential pharmacological benefits. These derivatives have been explored in various medicinal chemistry and drug development programs, emphasizing their role in developing new therapeutics. Such studies focus on the pharmacology and biological activity of oxadiazole derivatives, comparing them with other heterocyclic groups commonly used in medicinal chemistry (Mancini et al., 2021).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of oxadiazole derivatives have been a focal point of research due to their importance in creating biologically active compounds. For instance, the synthesis of "3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan" and its derivatives has been explored, showcasing the compound's moderate thermal stabilities and its potential as an insensitive energetic material (Yu et al., 2017). This research signifies the compound's relevance in the development of materials with superior detonation performance.

Biological Activities and Therapeutic Potential

The therapeutic potential of oxadiazole or furadiazole-containing compounds has been extensively reviewed, highlighting their diverse biological activities. Oxadiazole derivatives, particularly 1,3,4-oxadiazoles, have shown a wide range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The synthesis of these compounds and their pharmacological applications emphasize their importance in the development of new drugs with various therapeutic properties (Siwach & Verma, 2020).

Liquid Crystalline Properties

Research on heterocyclic liquid crystalline compounds containing 1,3,4-oxadiazole/thiadiazole, furan, and thiophene units has demonstrated the impact of heterocyclic rings on liquid crystalline properties. The synthesis and characterization of these compounds, along with their thermal behaviors, provide insights into the geometric and electronic factors affecting their mesophase formation. Such studies contribute to the understanding of how heterocyclic compounds can be tailored for specific applications in materials science (Han et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds with a 1,3,4-oxadiazole moiety have been associated with diverse pharmacological activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biological activities .

Result of Action

Similar compounds have shown a range of effects, including anticancer, antimicrobial, and antioxidant potential .

Propriétés

IUPAC Name |

3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O4/c18-15-10(8-9-4-1-2-5-11(9)20-15)13-16-17-14(21-13)12-6-3-7-19-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBZUNMNEWAEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)

![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)

![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2877005.png)